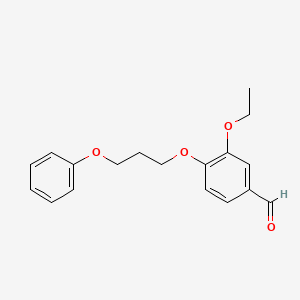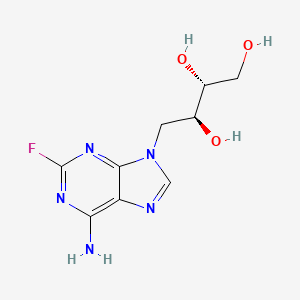
(2R,3S)-4-(6-Amino-2-fluoro-9H-purin-9-yl)butane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-4-(6-Amino-2-fluoro-9H-purin-9-yl)butane-1,2,3-triol is a synthetic organic compound that belongs to the class of purine nucleosides. This compound is characterized by the presence of a purine base attached to a butane-1,2,3-triol moiety. The fluorine atom at the 2-position of the purine ring and the amino group at the 6-position are notable features that may influence its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-4-(6-Amino-2-fluoro-9H-purin-9-yl)butane-1,2,3-triol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Purine Base: Starting from a suitable precursor, the purine base is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 2-position of the purine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Butane-1,2,3-triol Moiety: The butane-1,2,3-triol moiety is attached to the purine base through glycosylation reactions, often using protected intermediates to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-4-(6-Amino-2-fluoro-9H-purin-9-yl)butane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,2,3-triol moiety can be oxidized to form carbonyl compounds.
Reduction: The purine ring can undergo reduction reactions, potentially altering its electronic properties.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the amino or fluorine groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of novel nucleoside analogs.
Biology: As a probe for studying nucleic acid interactions and enzyme mechanisms.
Medicine: Potential use as an antiviral or anticancer agent due to its structural similarity to natural nucleosides.
Industry: Application in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2R,3S)-4-(6-Amino-2-fluoro-9H-purin-9-yl)butane-1,2,3-triol involves its interaction with molecular targets such as enzymes and nucleic acids. The fluorine atom and amino group may enhance binding affinity and specificity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking normal biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: A purine nucleoside analog used as an antiviral agent.
Fludarabine: A fluorinated purine analog used in cancer therapy.
Vidarabine: An antiviral nucleoside analog with a similar purine structure.
Uniqueness
(2R,3S)-4-(6-Amino-2-fluoro-9H-purin-9-yl)butane-1,2,3-triol is unique due to the specific configuration of its stereocenters and the presence of both fluorine and amino groups. These features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
666263-80-5 |
|---|---|
Molekularformel |
C9H12FN5O3 |
Molekulargewicht |
257.22 g/mol |
IUPAC-Name |
(2R,3S)-4-(6-amino-2-fluoropurin-9-yl)butane-1,2,3-triol |
InChI |
InChI=1S/C9H12FN5O3/c10-9-13-7(11)6-8(14-9)15(3-12-6)1-4(17)5(18)2-16/h3-5,16-18H,1-2H2,(H2,11,13,14)/t4-,5+/m0/s1 |
InChI-Schlüssel |
LXPQQNZIIOJUFA-CRCLSJGQSA-N |
Isomerische SMILES |
C1=NC2=C(N=C(N=C2N1C[C@@H]([C@@H](CO)O)O)F)N |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1CC(C(CO)O)O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl-](/img/structure/B12521938.png)
![Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12521943.png)

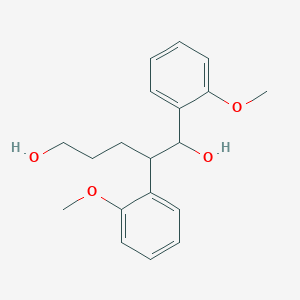
![[(4-Iodophenyl)methanetriyl]tris(trimethylsilane)](/img/structure/B12521974.png)

![7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12521982.png)
![4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12521988.png)

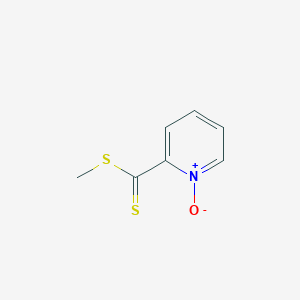
![1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline](/img/structure/B12521998.png)
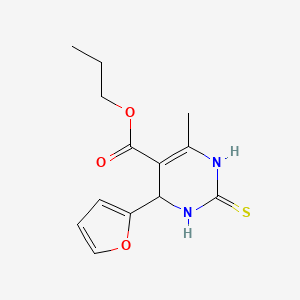
![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B12522023.png)
